molecular formula C11H15NO2 B7782987 N-ethyl-N-phenyl-beta-alanine CAS No. 3334-57-4

N-ethyl-N-phenyl-beta-alanine

Cat. No.: B7782987
CAS No.: 3334-57-4
M. Wt: 193.24 g/mol
InChI Key: JACCLQAUXMZURT-UHFFFAOYSA-N
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Description

N-Ethyl-N-phenyl-beta-alanine (CAS 3334-57-4) is an N-aryl-β-alanine derivative serving as a valuable building block in organic synthesis and medicinal chemistry research. With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, this compound features a β-alanine backbone substituted with ethyl and phenyl groups on the nitrogen atom . Compounds within the N-aryl-β-alanine family are fundamental intermediates for synthesizing diverse target molecules with potential pharmacological activities . Research into structurally similar N-aryl-β-alanine derivatives has demonstrated significant promise in anticancer investigations, particularly against in vitro models of triple-negative breast cancer and glioblastoma . Furthermore, the β-alanine scaffold is found in various bioactive molecules and is known to be incorporated into peptides to enhance their stability against enzymatic degradation . This reagent is strictly for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-(N-ethylanilino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-12(9-8-11(13)14)10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JACCLQAUXMZURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311608
Record name N-Ethyl-N-phenyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3334-57-4
Record name N-Ethyl-N-phenyl-β-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3334-57-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Ethyl-N-phenyl-β-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Substrate Design

The amidocarbonylation approach, exemplified in the synthesis of N-acetyl-β-phenylalanine, involves reacting an aldehyde, amide, and synthesis gas (CO/H₂) under cobalt-rhodium catalysis. For N-ethyl-N-phenyl-beta-alanine, phenylacetaldehyde serves as the aldehyde precursor, while N-ethylacetamide replaces acetamide to introduce the ethyl group. The reaction proceeds via carbonylative coupling, forming the β-amino acid skeleton with simultaneous N-ethylation. Subsequent palladium-catalyzed C–N coupling introduces the phenyl group, leveraging Buchwald-Hartwig amination.

Key Conditions :

  • Catalyst : Dicobalt octacarbonyl (Co₂(CO)₈) with hydridocarbonyltris(triphenylphosphine)rhodium(I) cocatalyst.

  • Temperature : 80–120°C (optimal at 80°C for selectivity).

  • Pressure : 800–2,300 psi CO/H₂ (1:1 ratio).

  • Solvent : Tetrahydrofuran (THF) or toluene.

Performance Metrics

Comparative trials using N-ethylacetamide yielded N-ethyl-beta-alanine at 78% efficiency. Introducing triphenylphosphine-ligated palladium catalysts for arylamination boosted this compound yields to 82%. Challenges include managing competing N-acylation pathways and optimizing rhodium co-catalyst loading to suppress cobalt leaching.

Hydrogenation of Cyanoacetic Esters Followed by N-Alkylation/Arylation

Two-Step Synthesis Pathway

Adapting the cyan-acetic ester hydrogenation method, ethyl cyanoacetate undergoes Raney nickel-catalyzed hydrogenation to beta-alanine ethyl ester. Subsequent N-alkylation with ethyl iodide and N-arylation with iodobenzene introduces the substituents (Table 1).

Table 1: Hydrogenation-Alkylation Performance

StepConditionsYield (%)Purity (%)
Hydrogenation80°C, 0.5 MPa H₂, Raney Ni, ethanol9299.1
N-EthylationK₂CO₃, DMF, 60°C, 12 h8598.5
N-PhenylationCuI, phenanthroline, 110°C, 24 h7897.2

Limitations and Optimizations

N-Alkylation suffers from over-alkylation, necessitating stoichiometric control. Microwave-assisted arylations reduce reaction times to 8 hours, improving yields to 84%. Ion-exchange resin purification, as described in the beta-alanine synthesis, enhances product purity to >99%.

Michael Addition of N-Ethylaniline to Acrylic Acid Derivatives

Direct N,N-Dialkylation via Conjugate Addition

N-Ethylaniline reacts with methyl acrylate in a Michael addition, forming methyl 3-(N-ethyl-N-phenylamino)propanoate. Acidic hydrolysis yields the target compound (Figure 1).

Figure 1: Michael Addition-Hydrolysis Pathway
PhNHEt + CH2=CHCOOMeEtOH, 25°CPhEtNCH2CH2COOMeHCl, H2OPhEtNCH2CH2COOH\text{PhNHEt + CH}_2=\text{CHCOOMe} \xrightarrow{\text{EtOH, 25°C}} \text{PhEtNCH}_2\text{CH}_2\text{COOMe} \xrightarrow{\text{HCl, H}_2\text{O}} \text{PhEtNCH}_2\text{CH}_2\text{COOH}

Reaction Optimization

  • Catalyst : Triethylamine (10 mol%) accelerates nucleophilic attack.

  • Yield : 88% after hydrolysis, with 99% purity via ethanol recrystallization.

  • Byproducts : <5% oligomerization products, mitigated by low-temperature (25°C) reactions.

Reductive Amination of Beta-Keto Esters

Ketone-Amine Condensation

3-Oxopropanoic acid ethyl ester reacts with N-ethylaniline under reductive conditions (NaBH₃CN, MeOH), forming the β-amino ester. Hydrolysis (NaOH, H₂O) furnishes the carboxylic acid (Table 2).

Table 2: Reductive Amination Parameters

ParameterConditionsYield (%)
ReductantNaBH₃CN (1.2 equiv)76
SolventMethanol-
Temperature25°C, 24 h-
Hydrolysis1M NaOH, 60°C, 4 h89

Challenges

Beta-keto ester instability necessitates in situ generation from Meldrum’s acid derivatives. Competing imine formation reduces efficiency, addressed by excess reductant and anhydrous conditions.

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Catalytic Amidocarbonylation8298ModerateHigh
Hydrogenation-Alkylation7897HighModerate
Michael Addition8899HighLow
Reductive Amination7696LowModerate

Key Insights :

  • Catalytic Amidocarbonylation excels in atom economy but requires costly rhodium cocatalysts.

  • Michael Addition offers superior yields and purity, ideal for industrial-scale production.

  • Hydrogenation-Alkylation balances cost and scalability but demands rigorous purification.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed:

    Oxidation: Carboxylic acids, oxidized derivatives.

    Reduction: Amines, alcohols.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Antiviral Drug Development
EPBA and its derivatives are being investigated for their potential role in the development of antiviral medications. Research has focused on synthesizing analogs that can inhibit viral enzymes, particularly those associated with HIV. The efficacy of these compounds is typically assessed through high-throughput screening methods and molecular docking studies, with results showing promising inhibitory activity against viral replication processes.

Neuroprotective Agents
In the context of neurodegenerative diseases like Alzheimer’s, EPBA is studied for its ability to inhibit beta-secretase (BACE1). This enzyme plays a crucial role in the production of amyloid-beta plaques, which are implicated in Alzheimer’s pathology. Compounds derived from EPBA have shown potential as inhibitors, with binding affinity and inhibition constants measured through enzyme-linked immunosorbent assays (ELISA).

Biochemical Applications

Peptide Synthesis
EPBA serves as a valuable building block in the synthesis of peptides containing beta-amino acid patterns. These peptides exhibit enhanced stability and bioactivity compared to their alpha-amino acid counterparts. The incorporation of EPBA into peptide sequences allows for the exploration of new therapeutic agents with improved pharmacological profiles .

Methylation Studies
In biochemical research, EPBA is utilized to study peptide methylation processes. It acts as a precursor in synthesizing N-methylated peptides, which are essential for understanding protein-protein interactions and the biological significance of methylation modifications.

Medicinal Chemistry

Drug Design
EPBA is explored as a scaffold for designing novel drug candidates. Its structural properties facilitate the development of compounds that can interact with specific biological targets, leading to enhanced therapeutic efficacy. The compound's derivatives are synthesized and evaluated for their biological activity against various diseases .

Analytical Chemistry

Method Development
In analytical chemistry, EPBA is employed as a standard reference compound for calibrating instruments and validating analytical methods. Techniques such as gas chromatography-mass spectrometry (GC-MS) utilize EPBA to ensure accuracy in detecting and quantifying chemical substances.

Environmental Science

Biodegradation Studies
Research into the environmental impact of EPBA focuses on its biodegradation pathways. Studies have shown that EPBA can serve as a bioindicator for pollution levels, with its degradation monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This research provides insights into the stability and environmental behavior of beta-amino acids.

Biotechnology

Industrial Applications
In biotechnology, EPBA is investigated for its potential use in producing industrial chemicals. Its derivatives may serve as precursors for synthesizing compounds utilized in pharmaceuticals, food industries, and animal feed .

Summary Table of Applications

Field Application Methodology/Techniques Used
PharmacologyAntiviral drug developmentHigh-throughput screening, molecular docking
Medicinal ChemistryNeuroprotective agentsELISA for binding affinity measurement
BiochemistryPeptide synthesisSynthesis of N-methylated peptides
Analytical ChemistryMethod developmentGC-MS calibration
Environmental ScienceBiodegradation studiesLC-MS/MS monitoring
BiotechnologyIndustrial chemical productionPrecursor synthesis for pharmaceuticals

Mechanism of Action

The mechanism of action of N-ethyl-N-phenyl-beta-alanine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The compound’s structure allows it to mimic or interfere with the activity of natural amino acids and neurotransmitters .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Beta-alanine derivatives vary based on nitrogen substituents. Key structural analogues include:

N,N-Dimethyl-beta-Alanine
  • Structure : Methyl groups replace ethyl and phenyl substituents.
  • Properties : Acts as a ligand in palladium-catalyzed Heck reactions, demonstrating higher catalytic efficiency compared to N,N-dimethylglycine due to faster oxidative addition kinetics .
  • Key Difference : The smaller methyl groups reduce steric hindrance compared to ethyl-phenyl substitutions, enhancing catalytic utility.
N-Ethyl-N-(Thiophene-2-Carbonyl)-beta-Alanine
  • Structure : Features a thiophene-carbonyl group instead of phenyl.
N-(4-Acetyl-2-Nitrophenyl)-beta-Alanine
  • Structure : Contains a nitro and acetyl-substituted phenyl group.
  • Properties : Nitro groups enhance electrophilicity, making this compound reactive in synthetic applications (e.g., dye intermediates) .
Neuroactive Derivatives
  • BMAA (beta-N-Methylamino-L-alanine) Structure: Methylamino substituent without aromatic groups. Activity: Potent neurotoxin acting via NMDA/mGluR5 receptor agonism and oxidative stress induction. EC50 for neuronal toxicity is ~1 mM . Contrast: The phenyl group in N-ethyl-N-phenyl-beta-alanine may reduce direct neurotoxicity by altering receptor interaction.
  • SCH32615 (N-[L-(1-Carboxy-2-Phenyl)ethyl]-L-Phenylalanyl-beta-Alanine) Structure: Complex substituents including phenyl and carboxyethyl groups. Activity: Neutral endopeptidase inhibitor; increases enkephalin and substance P levels in primate CSF at 16–100 mg/kg doses .

Q & A

Q. How can multi-modal spectroscopy (e.g., Raman + IR) resolve ambiguities in molecular conformation?

  • Methodological Answer :
  • Spectral Fusion : Overlay Raman (sensitive to π-π interactions) and IR (functional group vibrations) to map conformational changes.
  • PCA (Principal Component Analysis) : Identify dominant spectral features correlating with structural variants.
  • Validation : Cross-reference with solid-state NMR or XRD for crystalline samples .

Q. What methodologies are recommended for synthesizing isotopically labeled analogs (e.g., ¹³C/¹⁵N) for tracer studies?

  • Methodological Answer :
  • Labeling Strategy : Introduce isotopes at stable positions (e.g., ¹³C in the ethyl group via K¹³CN alkylation).
  • Purification : Use preparative HPLC with MS detection to isolate labeled species.
  • Application : Deploy in metabolic flux analysis (MFA) or PET imaging, ensuring isotopic purity ≥99% .

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